molecular formula C10H15N3O2 B2805029 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol CAS No. 866155-51-3

6-Methyl-2-(morpholinomethyl)-4-pyrimidinol

Cat. No.: B2805029
CAS No.: 866155-51-3
M. Wt: 209.249
InChI Key: NFDIQGIVMABTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(morpholinomethyl)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a morpholinomethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol typically involves the reaction of 6-methyl-2-chloromethyl-4-pyrimidinol with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(morpholinomethyl)-4-pyrimidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Selenium oxide or selenous acid in an organic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Orotic aldehyde.

    Substitution: Various substituted pyrimidinols depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-(morpholinomethyl)-4-pyrimidinol has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used as a probe to study enzyme mechanisms and interactions with nucleic acids.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(morpholinomethyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinomethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites. The pyrimidine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-(aminomethyl)-4-pyrimidinol: Similar structure but with an aminomethyl group instead of a morpholinomethyl group.

    6-Methyl-2-(hydroxymethyl)-4-pyrimidinol: Contains a hydroxymethyl group at the 2-position.

Uniqueness

6-Methyl-2-(morpholinomethyl)-4-pyrimidinol is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

4-methyl-2-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8-6-10(14)12-9(11-8)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDIQGIVMABTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.